REACTION_CXSMILES
|
[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[NH4+].[NH4+].[Cl-].[Ce+3:10].[Cl-].[Cl-].[O-2].[Ce+3].[O-2].[O-2].[Ce+3]>>[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Ce+3:10].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Ce+3:10] |f:0.1.2,3.4.5.6,7.8.9.10.11,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ce+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
1500 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitation of cerium oxalate
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
to obtain a starting material powder with a mean particle diameter of about 1 μm
|
Type
|
CUSTOM
|
Details
|
The powder was ejected at a feed rate of 5 kg/hr through a nozzle with a cross-sectional area of the opening of 0.13 cm2 together with air at a flow rate of 200 L/min as a carrier gas into a reaction tube
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the dispersion concentration of the powder
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
is about 1950° C
|
Type
|
CUSTOM
|
Details
|
The light-yellow powder thus produced
|
Type
|
CUSTOM
|
Details
|
was collected with a bag
|
Type
|
FILTRATION
|
Details
|
filter
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Ce+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Ce+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |